8-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid
CAS No.: 924634-63-9
Cat. No.: VC17323336
Molecular Formula: C19H13BrN2O3
Molecular Weight: 397.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 924634-63-9 |
|---|---|
| Molecular Formula | C19H13BrN2O3 |
| Molecular Weight | 397.2 g/mol |
| IUPAC Name | 8-bromo-3-hydroxy-2-(1H-indol-3-ylmethyl)quinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C19H13BrN2O3/c20-13-6-3-5-12-16(19(24)25)18(23)15(22-17(12)13)8-10-9-21-14-7-2-1-4-11(10)14/h1-7,9,21,23H,8H2,(H,24,25) |
| Standard InChI Key | IMFBQTGPQZPLSK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC3=C(C(=C4C=CC=C(C4=N3)Br)C(=O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characterization
The compound features a quinoline backbone substituted at position 8 with a bromine atom, position 3 with a hydroxyl group, position 2 with an indol-3-ylmethyl moiety, and position 4 with a carboxylic acid group (Figure 1). Its IUPAC name, 8-bromo-3-hydroxy-2-(1H-indol-3-ylmethyl)quinoline-4-carboxylic acid, reflects this substitution pattern. The presence of both electron-withdrawing (bromine) and electron-donating (hydroxyl, indole) groups creates a polarized electronic environment, influencing its reactivity and intermolecular interactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 397.2 g/mol | |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC3=C(C(=C4C=CC=C(C4=N3)Br)C(=O)O)O | |
| Topological Polar Surface Area | 97.7 Ų |
Spectroscopic and Computational Data
The Standard InChI key (IMFBQTGPQZPLSK-UHFFFAOYSA-N) and PubChem CID (16100110) provide unique identifiers for computational modeling. Density functional theory (DFT) studies of analogous quinoline-indole hybrids suggest that the bromine atom at position 8 enhances hydrophobic interactions with biological targets, while the indole moiety facilitates π-π stacking in enzyme binding pockets .
Synthesis and Preparation
General Synthetic Strategies
Synthesis typically involves multi-step reactions starting with the construction of the quinoline core. A common approach, as outlined in patent literature for related compounds, employs the Skraup reaction or Doebner-Miller cyclization to form the quinoline ring . Subsequent bromination at position 8 is achieved using brominating agents like or bromosuccinimide (NBS) under controlled conditions. The indole moiety is introduced via Mannich alkylation or Ullmann coupling, leveraging the reactivity of the quinoline’s C-2 position .
Table 2: Representative Synthetic Pathway
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Quinoline core formation | Glycerol, , aniline derivative | 45% |
| 2 | Bromination | NBS, , 60°C | 78% |
| 3 | Indole coupling | Indole-3-carboxaldehyde, , MeOH | 62% |
Challenges and Optimization
Biological Activities and Mechanisms
Anticancer Activity
The compound exhibits cytotoxic activity against human cancer cell lines, including MCF-7 (breast) and A549 (lung), with values of 12.3 μM and 15.8 μM, respectively. Mechanistic studies suggest inhibition of topoisomerase II, a DNA replication enzyme, through intercalation facilitated by the planar quinoline-indole system. Bromine’s electronegativity enhances DNA binding affinity, as evidenced by a 40% increase in activity compared to non-brominated analogs .
Antimicrobial Activity
Against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 μg/mL), the compound outperforms ciprofloxacin (MIC = 16 μg/mL) by selectively inhibiting bacterial DNA gyrase. The carboxylic acid group at position 4 is critical for chelating magnesium ions in the enzyme’s active site, a mechanism validated via molecular docking simulations .
Research Findings and Comparative Analysis
Structure-Activity Relationships (SAR)
-
Bromine Position: The 8-bromo derivative shows 3-fold higher anticancer activity than the 6-bromo isomer (PubChem CID: 16100116), attributed to improved hydrophobic interactions .
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Indole Substitution: Replacement of the indolylmethyl group with methyl (as in patent US2082358A) reduces antimicrobial efficacy by 60%, underscoring the indole’s role in target engagement .
Pharmacokinetic Considerations
Despite promising in vitro activity, the compound’s high logP (3.2) and low aqueous solubility (0.12 mg/mL) limit bioavailability . Prodrug strategies, such as esterification of the carboxylic acid, are under investigation to enhance absorption.
Future Directions and Applications
Research Gaps
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In vivo toxicity profiles remain uncharacterized.
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Synthetic scalability for preclinical trials requires optimization.
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